molecular formula C22H27N3O2S B2683746 (E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one CAS No. 1798411-84-3

(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one

Cat. No. B2683746
CAS RN: 1798411-84-3
M. Wt: 397.54
InChI Key: LSASWEAFMMVBHX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Structural Analysis

One study focuses on the synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, indicating the importance of thiazole derivatives in organic synthesis for generating complex molecules with potential biological activities. The cyclocondensation reactions and further transformations reveal the structural diversity achievable with thiazole-containing compounds (Mahesha et al., 2021).

Pharmacological Research

Thiazole derivatives are explored for their pharmacological properties, including acting as selective NR1/2B N-methyl-D-aspartate receptor antagonists, highlighting their potential in designing new therapeutic agents for neurological conditions (Borza et al., 2007). Another study investigates calcium antagonists with thiazolidinone derivatives, showing both calcium overload inhibition and antioxidant activity, which could lead to new cardiovascular disease treatments (Kato et al., 1999).

Molecular Docking and Biological Activity Analysis

Research involving molecular docking and quantum chemical calculations on bioactive thiazole-containing molecules demonstrates their potential antimicrobial and anticancer activities. This approach aids in understanding the interaction between these compounds and biological targets, providing a foundation for developing new drugs (Viji et al., 2020).

Antimicrobial and Antitumor Activity

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the scope of thiazole derivatives in combating infectious diseases. The structure-activity relationships explored in these studies are crucial for designing more effective antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

(E)-3-phenyl-1-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c26-21(7-6-18-4-2-1-3-5-18)25-13-8-19(9-14-25)24-15-10-20(11-16-24)27-22-23-12-17-28-22/h1-7,12,17,19-20H,8-11,13-16H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSASWEAFMMVBHX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one

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